molecular formula C7H14FN B12990108 (2R,5R)-5-(Fluoromethyl)-2-methylpiperidine

(2R,5R)-5-(Fluoromethyl)-2-methylpiperidine

Cat. No.: B12990108
M. Wt: 131.19 g/mol
InChI Key: FKUBCGAHGRXUDW-RQJHMYQMSA-N
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Description

(2R,5R)-5-(Fluoromethyl)-2-methylpiperidine is a chiral piperidine derivative characterized by the presence of a fluoromethyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-(Fluoromethyl)-2-methylpiperidine typically involves the use of chiral starting materials and selective fluorination techniques. One common method involves the use of chiral auxiliaries to introduce the desired stereochemistry, followed by fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include mild temperatures and the use of polar solvents to facilitate the fluorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-(Fluoromethyl)-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluoromethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

(2R,5R)-5-(Fluoromethyl)-2-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-5-(Fluoromethyl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-5-(Chloromethyl)-2-methylpiperidine: Similar in structure but with a chloromethyl group instead of a fluoromethyl group.

    (2R,5R)-5-(Bromomethyl)-2-methylpiperidine: Contains a bromomethyl group, which can affect its reactivity and biological activity.

Uniqueness

(2R,5R)-5-(Fluoromethyl)-2-methylpiperidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C7H14FN

Molecular Weight

131.19 g/mol

IUPAC Name

(2R,5R)-5-(fluoromethyl)-2-methylpiperidine

InChI

InChI=1S/C7H14FN/c1-6-2-3-7(4-8)5-9-6/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

FKUBCGAHGRXUDW-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)CF

Canonical SMILES

CC1CCC(CN1)CF

Origin of Product

United States

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